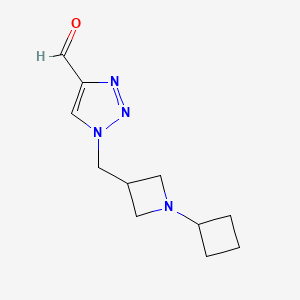

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a cyclobutylazetidinylmethyl group and at the 4-position with a carbaldehyde moiety. The triazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry applications . The cyclobutylazetidine substituent introduces conformational rigidity and steric bulk, which may enhance target selectivity and pharmacokinetic properties. The carbaldehyde group serves as a reactive handle for further derivatization, enabling the synthesis of Schiff bases or hydrazones for drug discovery .

Properties

IUPAC Name |

1-[(1-cyclobutylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c16-8-10-7-15(13-12-10)6-9-4-14(5-9)11-2-1-3-11/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGOHIMHVKACHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(C2)CN3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a unique combination of azetidine and triazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 2098123-17-0 |

The compound's structure includes a triazole ring that is pivotal in its interaction with biological systems. The cyclobutyl group and azetidine moiety enhance its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes.

- Disruption of Cellular Membranes : Interaction with membrane components can lead to cell lysis or altered permeability.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:

- A study conducted on various triazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the triazole ring is crucial for antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that compounds containing triazole moieties exhibit anticancer properties. For example:

- Research indicated that certain triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . The specific pathways affected by this compound remain to be fully elucidated but are believed to involve caspase activation and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the synthesis and biological evaluation of several triazole derivatives, including our compound of interest. The study reported that:

- Compound Efficacy : this compound exhibited a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Properties

Another study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines:

- Cell Line Testing : The compound was tested against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values around 15 µM for MCF7 cells .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the azetidine moiety may enhance the efficacy against resistant strains of bacteria and fungi. Research indicates that compounds with similar structures have shown promise as antibacterial agents targeting specific bacterial pathways .

- Anticancer Properties : Triazole derivatives are being explored for their potential as anticancer agents. The ability to inhibit certain enzymes involved in cancer cell proliferation makes this compound a candidate for further investigation in cancer therapy .

- CNS Disorders : There is emerging evidence that triazole derivatives can act as modulators of neurotransmitter systems, indicating potential applications in treating central nervous system disorders. The unique structure could facilitate interactions with receptors or enzymes involved in neurological pathways.

Material Science Applications

- Polymer Chemistry : The reactivity of the aldehyde group allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability or mechanical strength. Research into such applications is ongoing, focusing on creating functionalized polymers for specific uses .

- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles or nanocomposites, where its unique properties may contribute to enhanced performance in applications such as drug delivery systems or sensors .

Case Study 1: Antibacterial Activity

A study conducted on various triazole derivatives demonstrated that compounds similar to 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis .

Case Study 2: Anticancer Efficacy

In vitro studies showed that a related triazole derivative could induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that this compound may share similar mechanisms and warrants further investigation into its anticancer potential .

Case Study 3: Polymer Development

Research on incorporating triazole-based compounds into polymer matrices has shown improvements in mechanical properties and thermal stability. This opens avenues for developing new materials suitable for industrial applications, particularly in coatings and composites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde with structurally analogous triazole-4-carbaldehydes, emphasizing substituent effects on biological activity, synthesis, and physicochemical properties:

Structural and Functional Insights

Substituent Effects on Activity :

- Aromatic vs. Aliphatic Groups : Phenyl derivatives (e.g., IVd) exhibit strong anticancer activity due to planar aromatic interactions with targets like EGFR . In contrast, aliphatic substituents (e.g., cyclobutylazetidinyl) may favor selective binding to enzymes with deeper hydrophobic pockets.

- Electron-Withdrawing Groups : Nitro (in 4-nitrophenyl) and bromo (in IVd) groups enhance electrophilicity and target affinity but may reduce solubility. Fluorine (in 3-fluorophenyl) balances lipophilicity and metabolic stability .

Synthetic Accessibility :

Most triazole-4-carbaldehydes are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation of pre-formed triazoles . The cyclobutylazetidinylmethyl group likely requires specialized alkylating agents or ring-opening reactions.- Physicochemical Properties: Solubility: Carbaldehyde derivatives with polar groups (e.g., pyridinylmethyl in discontinued product 10-F697422) show higher aqueous solubility, whereas trifluoroethyl and bromophenyl groups increase logP .

Target Affinity and Docking Studies

- EGFR Inhibition : Compound IVd (4-bromophenyl) showed strong docking affinity for EGFR (PDB: 4HJO) with a binding energy of −9.2 kcal/mol, attributed to bromine’s hydrophobic interactions . The cyclobutylazetidinyl group’s compact structure may allow similar interactions in sterically constrained active sites.

- Carbonic Anhydrase-II Inhibition : Triazole analogs with sulfonamide substituents are established inhibitors , suggesting that the carbaldehyde group in the title compound could be modified to introduce sulfonamide moieties for enhanced activity.

Preparation Methods

Synthesis of the Cyclobutylazetidine Intermediate

- Starting materials: Cyclobutylamine or a suitable cyclobutyl-substituted amine is reacted with a 3-chloropropanol derivative or equivalent to generate the azetidine ring.

- Method: The azetidine ring is formed via intramolecular nucleophilic substitution or reductive amination, often under basic conditions.

- Key conditions: Mild heating (50–80 °C), inert atmosphere to avoid oxidation, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to promote solubility and reaction efficiency.

Formation of the 1,2,3-Triazole Ring

- Approach: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction, is employed.

- Procedure:

- The azetidine intermediate is functionalized with an alkyne or azide group.

- The complementary azide or alkyne is introduced on a precursor bearing a formyl group or a masked aldehyde precursor.

- The CuAAC reaction is performed in the presence of a copper(I) catalyst (e.g., CuI or CuSO4/sodium ascorbate system).

- Reaction conditions:

- Solvents: t-butanol/water mixtures or DMF.

- Temperature: Ambient to 60 °C.

- Reaction time: 12–24 hours.

- Outcome: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring linking the azetidine moiety via a methylene bridge.

Introduction of the Aldehyde Group at the 4-Position

- Method: Formylation of the triazole ring is commonly achieved through the Vilsmeier-Haack reaction.

- Reagents:

- Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

- Procedure:

- The triazole intermediate is treated with the Vilsmeier reagent under controlled temperature (0–5 °C initially, then room temperature).

- The reaction selectively introduces the aldehyde group at the 4-position of the triazole ring.

- Workup: Quenching with water or aqueous sodium acetate, followed by extraction and purification.

- Purification: Column chromatography or recrystallization to isolate the pure aldehyde compound.

Reaction Parameters and Optimization

| Step | Key Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Azetidine ring formation | Cyclobutylamine, 3-chloropropanol, base | Use of mild base (e.g., K2CO3), inert atmosphere to avoid side reactions |

| CuAAC triazole cycloaddition | CuI or CuSO4/ascorbate, t-BuOH/H2O, RT-60 °C | Catalyst loading optimization improves yield; solvent choice affects reaction rate |

| Vilsmeier-Haack formylation | POCl3, DMF, 0–25 °C | Temperature control critical to prevent over-formylation or decomposition |

Analytical Monitoring and Characterization

- Thin-layer chromatography (TLC): Used to monitor reaction progress at each step.

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR to detect aldehyde proton (~9.7–10.0 ppm) and triazole ring protons (~7.5–8.0 ppm).

- $$^{13}C$$ NMR confirms aldehyde carbon (~190–200 ppm).

- Mass Spectrometry (MS): Confirms molecular weight (~m/z 244.3 g/mol).

- Infrared Spectroscopy (IR): Aldehyde C=O stretch at ~1700 cm$$^{-1}$$.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically).

Research Findings and Practical Considerations

- The copper-catalyzed azide-alkyne cycloaddition is highly efficient and regioselective, making it the preferred method for triazole ring formation in this compound.

- Formylation via Vilsmeier-Haack is selective for the 4-position on the triazole ring, avoiding side reactions on the azetidine moiety.

- Use of polar aprotic solvents (DMF, DMSO) enhances reaction rates and solubility of intermediates.

- Temperature control during formylation is crucial to maximize yield and minimize byproducts.

- Purification steps are essential to remove copper residues and unreacted starting materials.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Azetidine ring synthesis | Cyclobutylamine, base, DMF/DMSO, 50–80 °C | Cyclobutylazetidine intermediate |

| 2 | Azide or alkyne functionalization | Appropriate azide/alkyne precursor | Functionalized azetidine derivative |

| 3 | CuAAC cycloaddition | CuI or CuSO4/ascorbate, t-BuOH/H2O, RT-60 °C | Formation of 1,2,3-triazole ring |

| 4 | Vilsmeier-Haack formylation | POCl3, DMF, 0–25 °C | Introduction of aldehyde group at 4-position |

Q & A

Q. Basic

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole and cyclobutylazetidine substitution patterns. Aldehyde protons appear at δ ~9.5–10 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Single-crystal diffraction to resolve stereochemistry and confirm the spatial arrangement of the cyclobutylazetidine moiety .

Q. Advanced

- DFT Calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity in catalytic or biological systems.

- IR Spectroscopy : Monitoring carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) to assess hydrogen bonding or solvation effects .

What crystallographic tools are suitable for resolving structural ambiguities in this compound?

Q. Basic

Q. Advanced

- Handling Twinned Crystals : Use of SHELXL’s TWIN/BASF commands to model twinning ratios in challenging datasets .

- High-Pressure Crystallography : To study conformational flexibility of the cyclobutylazetidine ring under non-ambient conditions.

How can researchers optimize reaction yields when incorporating the cyclobutylazetidine moiety?

Q. Basic

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of azetidine intermediates.

- Catalyst Selection : Pd/Cu catalysts for C-N coupling steps involving strained azetidine rings .

Q. Advanced

- Kinetic Studies : Monitoring reaction progress via in-situ NMR or HPLC to identify rate-limiting steps.

- Protecting Group Strategies : Temporary protection of the aldehyde group (e.g., as an acetal) to prevent side reactions during azetidine functionalization .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced

- Enzyme Inhibition Assays : Target-specific screens (e.g., kinase or protease inhibition) with IC₅₀ determination using fluorescence-based readouts .

- Cytotoxicity Profiling : MTT or resazurin assays against cancer cell lines, comparing results with structurally related triazole derivatives .

- Molecular Docking : Simulations to predict binding modes to proteins (e.g., cyclin-dependent kinases), guided by X-ray crystallographic data .

How can conflicting data between spectroscopic and crystallographic results be resolved?

Q. Advanced

- Dynamic Effects in NMR : Conformational exchange in solution (e.g., cyclobutyl ring puckering) may cause signal broadening, while X-ray data reflect static solid-state structures. Variable-temperature NMR or DFT-MD simulations can bridge this gap .

- Disorder Modeling : In crystallography, SHELXL’s PART/SUMP instructions can model disordered regions (e.g., flexible triazole-azetidine linkages) to improve R-factor agreement .

What are the challenges in scaling up synthetic routes for this compound?

Q. Advanced

- Purification of Polar Intermediates : Chromatography-free methods (e.g., recrystallization from ethanol/water mixtures) are preferred for gram-scale synthesis .

- Handling Air-Sensitive Reagents : Under nitrogen atmosphere, use of stabilized Cu(I) catalysts (e.g., CuBr·SMe₂) to maintain click reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.